molecular formula C12H15NOS B4899724 N-cyclopropyl-3-phenylthiopropanamide

N-cyclopropyl-3-phenylthiopropanamide

Cat. No.: B4899724
M. Wt: 221.32 g/mol
InChI Key: XZUKVGLXOLJXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cyclopropyl-3-phenylthiopropanamide is a chemical compound offered for research purposes. It is part of a class of propanamide derivatives that are of significant interest in medicinal chemistry and chemical biology research. Compounds with similar structures, such as those featuring a cyclopropyl group linked to a propanamide core, are frequently investigated as key intermediates or scaffolds in the synthesis of more complex molecules . The structural motif of a phenylthio group attached to a propanamide chain is found in compounds studied for their potential biological activities and is a subject of research in developing novel pharmacologically active agents . Researchers utilize this compound strictly in laboratory settings to explore its physicochemical properties, reactivity, and potential applications in drug discovery. The presence of both the cyclopropyl and phenylthio substituents makes this molecule a valuable building block for constructing diverse compound libraries. This product is intended for use by qualified laboratory researchers only. It is not for diagnostic or therapeutic use, and it is strictly prohibited for personal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-12(13-10-6-7-10)8-9-15-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUKVGLXOLJXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-cyclopropyl-3-phenylthiopropanamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process helps in designing a logical synthetic plan.

Disconnection Strategies for Amide Formation

The most logical initial disconnection in the retrosynthesis of this compound is at the amide bond. Amide bonds are typically formed late in a synthesis due to their stability. This C-N bond cleavage leads to two key precursors: 3-(phenylthio)propanoic acid and cyclopropylamine. Both of these precursors are commercially available or can be synthesized through established methods.

This strategy is advantageous as it breaks the molecule into two fragments of similar complexity, which is a hallmark of an efficient synthesis. The forward reaction, the coupling of a carboxylic acid and an amine, is a well-established and reliable transformation in organic synthesis.

Introduction of the Phenylthioether Moiety

The next disconnection focuses on the 3-(phenylthio)propanoic acid intermediate. The carbon-sulfur (C-S) bond of the thioether can be disconnected to reveal thiophenol and a three-carbon electrophile. Two primary synthetic routes can be envisioned from this disconnection:

Michael Addition: Thiophenol can react with acrylic acid or its ester derivatives (e.g., methyl acrylate) via a conjugate addition, also known as a Michael addition. This reaction is typically catalyzed by a base and is an efficient method for forming the C-S bond at the β-position of a carbonyl compound.

Nucleophilic Substitution: Alternatively, thiophenol can act as a nucleophile and displace a leaving group from a 3-substituted propanoic acid derivative. For instance, the reaction of sodium thiophenoxide with 3-halopropanoic acid (e.g., 3-bromopropanoic acid) would yield the desired 3-(phenylthio)propanoic acid.

Incorporation of the Cyclopropyl (B3062369) Group

The cyclopropyl moiety is introduced through the use of cyclopropylamine. Cyclopropylamine is a commercially available and relatively inexpensive starting material. Its incorporation occurs during the amide bond formation step, as identified in the initial retrosynthetic disconnection. The synthesis of cyclopropylamines themselves can be achieved through various methods, including the Kulinkovich reaction or the Hofmann rearrangement of cyclopropanecarboxamide, though for the purpose of this synthesis, using the commercially available amine is the most straightforward approach.

Development and Optimization of Synthetic Pathways

Based on the retrosynthetic analysis, both convergent and divergent synthetic strategies can be devised to prepare this compound.

Convergent and Divergent Synthetic Approaches

A divergent synthesis could be employed if a library of related compounds were desired. For example, 3-(phenylthio)propanoic acid could be synthesized and then coupled with a variety of different amines to produce a range of N-substituted amides. Similarly, cyclopropylamine could be reacted with various carboxylic acids to generate a diverse set of N-cyclopropyl amides.

Evaluation of Reaction Conditions and Reagent Selection

The success of the synthesis hinges on the careful selection of reagents and optimization of reaction conditions for the key bond-forming steps.

Formation of 3-(phenylthio)propanoic acid:

The Michael addition of thiophenol to an acrylate is a highly effective method. The reaction can be catalyzed by a variety of bases, and the choice of solvent can also influence the reaction rate and yield. A hypothetical optimization of this reaction is presented in Table 1.

Table 1: Hypothetical Optimization of the Michael Addition of Thiophenol to Methyl Acrylate

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Et3N (0.1)CH2Cl2252465
2DBU (0.1)CH2Cl2251285
3DBU (0.1)THF251292
4DBU (0.1)CH3CN251288
5DBU (0.05)THF252490
6DBU (0.1)THF02475

This is a hypothetical data table for illustrative purposes.

Following the addition to methyl acrylate, a simple hydrolysis step with a base like sodium hydroxide would yield the desired 3-(phenylthio)propanoic acid.

Amide Bond Formation:

The coupling of 3-(phenylthio)propanoic acid with cyclopropylamine is the final and crucial step. There are several methods for forming amide bonds, each with its own advantages.

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride then readily reacts with cyclopropylamine, often in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.

Coupling Reagents: A wide variety of coupling reagents can directly mediate the formation of the amide bond from the carboxylic acid and amine. hepatochem.com Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions. nih.govacs.org Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU).

The optimization of the amide coupling reaction is critical for achieving a high yield of the final product. A hypothetical optimization study is shown in Table 2.

Table 2: Hypothetical Optimization of the Amide Coupling of 3-(phenylthio)propanoic acid and Cyclopropylamine

EntryCoupling ReagentAdditiveBaseSolventTemperature (°C)Yield (%)
1DCC--CH2Cl22570
2EDCHOBtDIPEACH2Cl22585
3EDCHOAtDIPEADMF2592
4HATU-DIPEADMF2595
5SOCl₂, then amine-Et3NCH2Cl20 to 2590
6T3P-Et3N2-MeTHF7093

This is a hypothetical data table for illustrative purposes.

Based on these considerations, a robust and efficient synthesis of this compound can be achieved through a convergent approach that leverages a Michael addition to form the thioether and a well-optimized amide coupling reaction.

Green Chemistry Principles in Synthesis Protocol Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. Key considerations include the choice of solvents, catalysts, and energy efficiency.

The use of biocatalysts, such as enzymes, represents a significant advancement in green amide bond formation. rsc.orgnih.gov Lipases, for example, can catalyze the amidation reaction under mild conditions and often in greener solvents, minimizing the use of hazardous reagents. nih.gov ATP-dependent enzymes in aqueous media also show promise for sustainable amide synthesis. rsc.org

Catalytic approaches are inherently greener than stoichiometric methods as they reduce waste generation. ucl.ac.uksigmaaldrich.comresearchgate.net The development of catalytic direct amidation methods that produce only water as a byproduct is a primary goal in green chemistry. ucl.ac.uk Solvent selection is another crucial aspect. Replacing hazardous solvents with more environmentally benign alternatives, or even performing the reaction under solvent-free conditions, can significantly improve the green credentials of the synthesis.

Stereoselective Synthesis and Chiral Resolution (If Applicable to Compound Enantiomers)

If a chiral center is introduced into the this compound structure, for instance at the C2 or C3 position of the propanamide backbone, its stereoselective synthesis becomes a critical consideration.

Asymmetric Construction of Chiral Centers

The asymmetric synthesis of chiral amides can be approached in several ways. One strategy involves the use of chiral catalysts to control the stereochemistry during the formation of the carbon skeleton or the C-N bond. For example, copper-catalyzed enantioselective hydroaminocarbonylation of alkenes can produce chiral amides with high enantioselectivity. nih.gov Another approach is the use of a chiral auxiliary attached to either the amine or the carboxylic acid precursor to direct the stereochemical outcome of a subsequent reaction, followed by its removal.

A more recent development involves the light-driven, dual-copper-catalyzed synthesis of chiral secondary amides from primary amides and alkyl bromides, which controls the stereochemistry as the amide is formed. acs.org This method offers a single-step route to chiral amides with high enantiomeric excess. acs.org

Chromatographic and Crystallization-Based Enantiomeric Separations

When a racemic or diastereomeric mixture of this compound is synthesized, separation of the enantiomers is necessary to obtain stereopure compounds. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Crystallization-based resolution is another common method. This can involve the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships. Modifications can be systematically made to different parts of the molecule.

Systematic Modification of the N-substituent

The N-cyclopropyl group can be replaced with a variety of other cyclic or acyclic substituents. This is typically achieved by reacting 3-phenylthiopropanoic acid with a diverse range of primary or secondary amines. Palladium-catalyzed C-N bond formation, for instance, allows for the synthesis of a wide variety of N-arylcyclopropylamines which could then be acylated. researchgate.net

The following table illustrates potential N-substituent modifications and the corresponding amine precursors:

Amine PrecursorResulting N-substituent
CyclobutylamineN-cyclobutyl
IsopropylamineN-isopropyl
AnilineN-phenyl
BenzylamineN-benzyl
MorpholineN-morpholinyl

Alterations to the Propanamide Backbone and Side Chain

Modifications to the propanamide backbone and the phenylthio side chain can also be explored. For example, the length of the alkyl chain can be extended or shortened by starting with the corresponding thiolated carboxylic acids. The phenyl ring of the thioether can be substituted with various functional groups to investigate electronic and steric effects. This can be achieved by using appropriately substituted thiophenols in the initial synthesis of the carboxylic acid precursor.

Furthermore, the position of the phenylthio group on the propanamide backbone could be altered. For example, starting with a different acrylic acid derivative could lead to an analog with the phenylthio group at the C2 position.

Variations in the Phenylthioether Moiety and its Aromatic Substitution Pattern

The synthesis of this compound analogs with diverse substitution patterns on the phenyl ring is a key area of interest for structure-activity relationship (SAR) studies. The general synthetic approach involves the reaction of an N-cyclopropyl-3-halopropanamide intermediate with a appropriately substituted thiophenol. This nucleophilic substitution reaction is typically carried out in the presence of a base to facilitate the formation of the thiolate anion.

The choice of base and solvent can influence the reaction rate and yield. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and triethylamine (Et₃N). The solvent is typically a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).

A variety of substituents can be introduced onto the phenyl ring of the thiophenol precursor. These substituents can be either electron-donating or electron-withdrawing, and they can be located at the ortho, meta, or para positions. The electronic nature and position of the substituent can have a significant impact on the physicochemical properties and biological activity of the final compound.

For instance, the synthesis of N-cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide has been reported, demonstrating the feasibility of introducing alkyl substituents on the phenyl ring. The general synthetic scheme for these variations is presented below:

Scheme 1: General Synthesis of N-cyclopropyl-3-(substituted-phenylthio)propanamide Analogs Reaction scheme placeholder Image placeholder: A chemical reaction scheme showing a generic N-cyclopropyl-3-halopropanamide reacting with a substituted thiophenol in the presence of a base to yield the corresponding N-cyclopropyl-3-(substituted-phenylthio)propanamide.

The following table summarizes a range of potential variations in the phenylthioether moiety, based on commercially available or readily synthesizable substituted thiophenols.

Table 1: Examples of this compound Analogs with Varied Aromatic Substitution Patterns
Substituent (R)PositionCorresponding ThiophenolResulting Compound Name
-CH₃para4-MethylthiophenolN-cyclopropyl-3-((4-methylphenyl)thio)propanamide
-OCH₃para4-MethoxythiophenolN-cyclopropyl-3-((4-methoxyphenyl)thio)propanamide
-Clpara4-ChlorothiophenolN-cyclopropyl-3-((4-chlorophenyl)thio)propanamide
-Fpara4-FluorothiophenolN-cyclopropyl-3-((4-fluorophenyl)thio)propanamide
-CF₃para4-(Trifluoromethyl)thiophenolN-cyclopropyl-3-((4-(trifluoromethyl)phenyl)thio)propanamide
-NO₂para4-NitrothiophenolN-cyclopropyl-3-((4-nitrophenyl)thio)propanamide
-CH₃, -CH₃3,4-di3,4-DimethylthiophenolN-cyclopropyl-3-((3,4-dimethylphenyl)thio)propanamide

Scale-Up Considerations for Research Compound Production

The transition from laboratory-scale synthesis to the production of larger quantities of this compound for extensive research purposes presents several challenges. A robust and scalable synthetic process is crucial for ensuring consistent quality and timely availability of the compound. Key considerations for the scale-up of the synthesis are outlined below.

Process Optimization and Safety:

Reagent Selection: For large-scale synthesis, the cost, availability, and safety of all reagents must be carefully evaluated. For example, while sodium hydride is an effective base, its pyrophoric nature may pose a significant risk on a larger scale. Alternative, less hazardous bases such as potassium carbonate might be preferable.

Solvent Choice: The choice of solvent should not only be based on reaction performance but also on factors such as toxicity, environmental impact, and ease of removal. The use of large volumes of high-boiling point solvents like DMF can complicate product isolation and purification.

Thermal Management: The amidation and thioether formation steps are often exothermic. Effective temperature control is critical to prevent runaway reactions and ensure product quality. The surface-area-to-volume ratio decreases significantly on scale-up, necessitating the use of jacketed reactors with efficient heat exchange systems.

Purification and Isolation:

Crystallization vs. Chromatography: While column chromatography is a common purification technique in the laboratory, it is often impractical and costly for large-scale production. The development of a robust crystallization method for the final product is highly desirable. This would involve a systematic study of different solvent systems to identify conditions that afford high purity and yield.

Impurity Profile: A thorough understanding of the impurity profile is essential. This includes identifying the source of impurities and developing strategies to minimize their formation or effectively remove them during workup and purification.

Process Control and Monitoring:

In-process Controls (IPCs): The implementation of in-process controls is vital for monitoring the progress of the reaction and ensuring consistency between batches. Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC) can be used to track the consumption of starting materials and the formation of the product.

The following table summarizes some of the key parameters that need to be considered when scaling up the synthesis of this compound.

Table 2: Key Considerations for Scale-Up Synthesis
ParameterLaboratory Scale (grams)Pilot/Production Scale (kilograms)
Base Sodium hydride, Potassium carbonatePotassium carbonate, Triethylamine (safer alternatives)
Purification Silica gel chromatographyCrystallization, Recrystallization
Reaction Monitoring TLC, LC-MSHPLC, GC with validated methods
Heat Transfer Heating mantle, oil bathJacketed reactor with controlled heating/cooling
Work-up Liquid-liquid extraction with separatory funnelLiquid-liquid extraction in a reactor, phase separation

Molecular Interactions and Mechanistic Elucidation Studies

Target Identification and Validation Strategies

Identifying the specific molecular targets of a bioactive compound is a critical first step in understanding its biological function. A variety of sophisticated techniques are utilized to achieve this, ranging from broad, unbiased screening to more targeted validation approaches.

Affinity Chromatography and Proteomics-Based Approaches

Affinity chromatography coupled with mass spectrometry-based proteomics stands as a powerful, unbiased method for identifying the cellular binding partners of a small molecule. In this approach, N-cyclopropyl-3-phenylthiopropanamide would be chemically immobilized onto a solid support, such as chromatography beads. This "baited" matrix is then incubated with a complex biological sample, like a cell lysate, allowing proteins with an affinity for the compound to bind specifically.

Following a series of washes to remove non-specific binders, the captured proteins are eluted and subsequently identified using high-resolution mass spectrometry. This process can generate a list of potential protein targets. Subsequent bioinformatic analysis and validation experiments are essential to distinguish genuine interactors from non-specific background binding and to confirm the biological relevance of these interactions.

Ligand-Binding Assays with Recombinant Proteins

Once potential protein targets are identified, direct binding interactions can be confirmed and quantified using ligand-binding assays with purified, recombinant versions of the target proteins. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or microscale thermophoresis (MST) can provide detailed kinetic and thermodynamic data on the binding event. These assays measure changes in physical properties upon binding, allowing for the determination of key parameters like the dissociation constant (Kd), which reflects the affinity of this compound for its target.

Cell-Based Reporter Assays for Pathway Activation/Inhibition

To understand the functional consequences of target engagement within a cellular context, cell-based reporter assays are invaluable. These assays are engineered to produce a measurable signal, such as light or color, in response to the modulation of a specific signaling pathway. For instance, if this compound is hypothesized to inhibit an enzyme in a particular pathway, a reporter cell line could be designed where the inhibition of this enzyme leads to a quantifiable change in the reporter signal. This approach not only helps to validate the identified target but also provides insights into the compound's downstream cellular effects.

Elucidation of Mechanism of Action at the Molecular Level

Following the identification and validation of a molecular target, the next critical phase is to elucidate the precise mechanism by which the compound exerts its effect. This involves a detailed characterization of the molecular interactions and their functional outcomes.

Enzyme Kinetics and Inhibition Profiles (e.g., IC50, Ki determination)

If the identified target of this compound is an enzyme, detailed kinetic studies are performed to characterize the nature of the inhibition. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these studies, representing the concentration of the compound required to reduce the enzyme's activity by 50%. Further kinetic analyses can determine the inhibition constant (Ki), which provides a more absolute measure of binding affinity, and can also reveal the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Ki The inhibition constant; the dissociation constant of the enzyme-inhibitor complex.

Receptor Binding Affinities and Selectivity Profiling (e.g., Kd determination)

Should the target be a receptor, radioligand binding assays or other competitive binding assays are employed to determine the binding affinity, expressed as the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. Furthermore, it is crucial to assess the selectivity of this compound. This is achieved by screening it against a panel of other related and unrelated receptors. A highly selective compound will exhibit potent affinity for its primary target with significantly weaker or no affinity for other receptors, which is often a desirable characteristic for minimizing off-target effects.

ParameterDescription
Kd The dissociation constant; represents the concentration of a ligand at which half of the available receptors are occupied.

Allosteric Modulation and Orthosteric Binding Site Characterization

This compound belongs to a class of compounds investigated for their potential as allosteric modulators. Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric site, where the endogenous ligand binds. nih.govacs.org This interaction can either enhance (positive allosteric modulation, PAM), inhibit (negative allosteric modulation, NAM), or have no effect on the orthosteric ligand's activity (silent allosteric modulation, SAM). acs.org The effects of allosteric modulators are saturable, meaning they have a ceiling to their modulatory effect, which may offer a greater therapeutic index compared to orthosteric ligands. nih.govyoutube.com

For the closely related class of trans-2-phenylcyclopropyl amide compounds, the primary target identified is the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.govnih.gov These compounds act as positive allosteric modulators (PAMs) of mGluR5. nih.govnih.gov The mGluR5 receptor is a Class C G protein-coupled receptor (GPCR) with a large N-terminal ligand-binding domain for the endogenous agonist, glutamate, and a seven-transmembrane (7TM) domain embedded in the cell membrane. nih.gov

The allosteric binding site for these modulators is located within the 7TM domain, a region distinct from the glutamate-binding orthosteric site. nih.govnih.gov Structural and computational modeling studies have identified a cavity formed by transmembrane helices 2, 3, 5, 6, and 7 as the common binding pocket for many mGluR5 allosteric modulators. nih.govresearchgate.net The binding of PAMs to this site is thought to induce conformational changes in the receptor that enhance the receptor's response to glutamate. biorxiv.org

Key residues within this allosteric pocket have been identified through mutagenesis and crystallographic studies of other mGluR5 modulators. For instance, interactions with residues such as Tyr659, Thr781, and Ser809 have been shown to be critical for the binding and activity of different allosteric ligands. researchgate.net While the precise interactions of this compound have not been detailed, it is hypothesized to bind within this same allosteric pocket on mGluR5, leveraging the structural similarities to other known mGluR5 PAMs.

Receptor TargetModulator TypeBinding Site LocationKey Interacting Domains
mGluR5Positive Allosteric Modulator (PAM)7-Transmembrane (7TM) DomainTM2, TM3, TM5, TM6, TM7

Cellular Pathway Modulation and Functional Consequences

The allosteric modulation of receptors like mGluR5 by compounds such as this compound initiates a cascade of intracellular signaling events, leading to changes in gene expression, protein function, and observable cellular phenotypes.

Activation of mGluR5 by PAMs has been shown to modulate the expression of genes crucial for synaptic plasticity and neuronal function. In a study involving the mGluR5 PAM VU0409551, subchronic treatment of a mouse model of Huntington's disease led to a significant increase in the expression of several key genes in the hippocampus. nih.govnih.gov These findings suggest that related compounds could have similar effects on gene transcription.

Specifically, the expression of immediate early genes like c-Fos and activity-regulated cytoskeleton-associated protein (Arc/Arg3.1), which are markers of neuronal activation and are critical for long-term synaptic changes, was upregulated. nih.govnih.gov Furthermore, increased expression of brain-derived neurotrophic factor (BDNF), a vital neurotrophin for neuronal survival and synaptic plasticity, was observed. nih.govnih.gov The expression of genes encoding synaptic proteins, such as syntaxin (B1175090) 1A (a presynaptic protein) and postsynaptic density-95 (PSD-95), was also enhanced, indicating a potential for structural remodeling at the synapse. nih.govnih.gov

GeneFunctionObserved Change with mGluR5 PAM
c-FosNeuronal activation marker, transcription factorIncreased expression nih.govnih.gov
Arc/Arg3.1Synaptic plasticity, cytoskeletal regulationIncreased expression nih.govnih.gov
BDNFNeuronal survival, synaptic plasticityIncreased expression nih.govnih.gov
Syntaxin 1APresynaptic vesicle fusionIncreased expression nih.govnih.gov
PSD-95Postsynaptic scaffolding proteinIncreased expression nih.govnih.gov

The functional consequences of mGluR5 modulation are also evident at the protein level. Activation of mGluR5 signaling pathways often involves the phosphorylation of downstream effector proteins. A significant downstream target of mGluR5 is the extracellular signal-regulated kinase (ERK). Studies in melanoma models where mGluR5 is expressed have shown a dramatic increase in the phosphorylation of ERK (p-ERK) upon receptor activation, implicating the MAPK/ERK pathway as a key downstream effector. pnas.org

Furthermore, treatment with mGluR5 PAMs can alter the expression and localization of the receptor itself. In a mouse model of Huntington's disease, the PAM VU0409551 was found to stabilize mGluR5 at the plasma membrane of hippocampal and striatal cells. nih.govnih.gov This increased cell surface expression could enhance the receptor's availability and sensitivity to glutamate, thereby amplifying its signaling capacity.

The modulation of mGluR5 by PAMs translates into observable changes in cellular phenotypes, particularly those related to neuronal function and plasticity. While specific studies on this compound regarding cell cycle, apoptosis, or migration are not available, research on related mGluR5 PAMs has focused on synaptic phenotypes.

Treatment with the mGluR5 PAM VU0409551 in a mouse model of Huntington's disease resulted in an increased density and maturation of dendritic spines, the primary sites of excitatory synapses. nih.gov This structural change is a key cellular correlate of enhanced synaptic connectivity and plasticity. Additionally, the number of presynaptic sites was augmented, further supporting the role of these compounds in strengthening synaptic circuits. nih.gov

In other contexts, such as cancer research, mGluR5 expression has been linked to melanomagenesis. pnas.org However, in the context of the central nervous system, the primary phenotypic outcomes of mGluR5 PAMs are related to the modulation of synaptic strength, such as facilitating long-term potentiation (LTP) and long-term depression (LTD), which are cellular models of learning and memory. nih.gov

Investigations into Binding Cooperativity and Synergistic Effects

A key feature of allosteric modulators is their ability to exhibit cooperativity with the orthosteric ligand. For mGluR5 PAMs, this means they enhance the affinity and/or efficacy of glutamate. Quantitative pharmacological studies have validated operational models of allosterism for mGluR5, allowing for the precise measurement of modulator affinity and the degree of cooperativity. nih.gov

The cooperativity between the allosteric and orthosteric sites is a critical determinant of the modulator's functional effect. acs.org Research indicates that even minimal changes to the chemical structure of a modulator can dramatically alter its cooperativity, sometimes shifting a compound from a PAM to a NAM or a silent allosteric modulator. researchgate.net This highlights the subtle nature of the interactions within the allosteric binding site that govern the compound's functional output. acs.org The synergistic effect of a PAM is that in the presence of the modulator, a lower concentration of glutamate is required to elicit a receptor response, and the maximal response can be potentiated. nih.gov This synergistic relationship ensures that the modulator's action is primarily exerted when the endogenous ligand is present, thus preserving the temporal and spatial dynamics of natural synaptic transmission. youtube.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Design and Synthesis of SAR-Driven Compound Libraries: A Methodological Overview

In a typical drug discovery workflow, the identification of a hit compound like N-cyclopropyl-3-phenylthiopropanamide would be followed by the design and synthesis of analog libraries to probe its structure-activity relationship. This process is crucial for identifying the key molecular interactions responsible for the compound's biological effects.

Targeted Modifications for Specific Functional Groups

The structure of this compound features several key functional groups that would be prime candidates for modification in an SAR study. These include the N-cyclopropyl amide, the phenyl ring, and the thioether linkage. Researchers would systematically alter these groups to explore their impact on activity. For instance, the cyclopropyl (B3062369) group might be replaced with other small alkyl or cycloalkyl groups to probe the size and conformational requirements of the binding pocket. The electronic properties of the phenyl ring could be modulated by introducing electron-donating or electron-withdrawing substituents at various positions.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Predicting Biological Activity

Following the synthesis and biological testing of a library of analogs, Quantitative Structure-Activity Relationship (QSAR) modeling is often employed to derive a mathematical relationship between the chemical structures and their biological activities. This powerful computational tool can help to prioritize the synthesis of new compounds and predict the activity of untested molecules.

Descriptor Calculation and Feature Selection

The first step in QSAR modeling is to calculate a wide range of molecular descriptors for each compound in the series. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., partial charges, dipole moment). Feature selection techniques are then used to identify the most relevant descriptors that correlate with the observed biological activity.

Model Building and Validation (e.g., Regression, Classification)

Once the key descriptors are selected, a mathematical model is built using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. If the biological data is continuous (e.g., IC50 values), a regression model is developed. If the data is categorical (e.g., active vs. inactive), a classification model is built. The predictive power of the model is then rigorously validated using internal and external test sets of compounds.

Prediction of Biological Activity from Structural Features

A validated QSAR model can be used to predict the biological activity of novel, yet-to-be-synthesized compounds based solely on their chemical structures. This allows medicinal chemists to focus their synthetic efforts on the most promising candidates, thereby saving time and resources.

While these methodologies represent the standard approach for optimizing a hit compound like this compound, the absence of published data on such studies for this specific molecule prevents a detailed analysis of its SAR and QSAR. The initial finding of its potential activity remains an isolated data point in the public scientific record.

Pharmacophore Modeling and Ligand-Based Drug Design: An Overview of Missing Data

Pharmacophore modeling and ligand-based drug design are crucial computational techniques in medicinal chemistry for discovering and optimizing new drug candidates. This process involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) responsible for a molecule's biological activity.

A critical first step in ligand-based drug design is the generation of a common feature pharmacophore model from a set of active molecules. This requires experimental data on the biological activity of this compound and structurally related compounds. Extensive searches have not yielded any published studies that report on the generation of such pharmacophore models for this specific compound or a closely related series of analogs.

Once a pharmacophore model is established, it can be used as a 3D query to screen large compound libraries for novel molecules with the potential for similar biological activity. Without an established pharmacophore model for this compound, no virtual screening studies based on its specific structural features have been reported in the scientific literature.

Structure-Property Relationship Studies Relevant to Biological Performance: Unexplored Areas

Structure-Property Relationship (SPR) studies investigate how a molecule's chemical structure influences its physicochemical properties, which in turn affect its biological performance.

The flexibility of a molecule and its preferred three-dimensional shapes (conformations) are key determinants of how it interacts with biological targets. There are currently no publicly available computational or experimental studies detailing the conformational analysis or molecular flexibility of this compound.

Lipophilicity, often expressed as logP, is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While general principles of how structural modifications, such as the introduction of a cyclopropyl group, can affect lipophilicity are known, specific experimental or calculated data for this compound are not available. For instance, studies on other cyclopropyl-containing molecules have shown that this group can modulate lipophilicity in complex ways, sometimes decreasing it compared to analogous linear chains. nih.gov However, without specific studies on the target compound, any analysis remains speculative.

A table illustrating the kind of data required for such an analysis is presented below. The values for this compound and its hypothetical analogs are currently unknown.

Table 1: Hypothetical Physicochemical Data for SPR Analysis

Compound Structure Molecular Weight ( g/mol ) Calculated logP
This compound C₁₂H₁₅NOS Data not available Data not available
Analog 1 (e.g., N-ethyl) C₁₁H₁₅NOS Data not available Data not available

To correlate specific structural elements of this compound with its mechanistic activity, detailed biological data is required. This would involve identifying the biological target(s) of the compound and systematically modifying its structure—such as the cyclopropyl group, the phenylthio moiety, or the propanamide linker—to observe the effects on its activity. As no biological activity or mechanism of action has been reported for this compound in the public domain, this analysis cannot be performed.

Table 2: List of Compounds Mentioned

Compound Name

Preclinical Pharmacokinetic and Biotransformation Investigations

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

In the early stages of drug development, a series of in vitro assays are conducted to predict a compound's pharmacokinetic behavior in humans. These studies are crucial for identifying potential liabilities and guiding medicinal chemistry efforts.

Permeability Assessment across Biological Barriers (e.g., Caco-2 monolayers)

To assess oral absorption potential, the permeability of a compound is often evaluated using cell-based models like the Caco-2 cell line. nih.govresearchgate.net These human colon adenocarcinoma cells form a monolayer that mimics the intestinal epithelium. nih.govresearchgate.net The apparent permeability coefficient (Papp) is determined by measuring the rate at which the compound transverses this cell layer. nih.gov A high Papp value generally suggests good potential for oral absorption.

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and clearance. nih.govnih.gov Only the unbound fraction of a drug is pharmacologically active and available to be metabolized and excreted. nih.gov Techniques like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound that is bound to plasma proteins.

Metabolic Stability in Hepatic Microsomes and Hepatocytes

The metabolic stability of a compound provides an indication of its susceptibility to breakdown by liver enzymes. researchgate.netresearchgate.net Incubating the compound with liver microsomes (which contain key drug-metabolizing enzymes) or hepatocytes allows for the determination of its intrinsic clearance. researchgate.net Compounds that are rapidly metabolized may have a short half-life in the body, potentially limiting their therapeutic efficacy. nih.gov The presence of a cyclopropyl (B3062369) group in a molecule can sometimes increase metabolic stability. nih.gov

Cytochrome P450 (CYP) Reaction Phenotyping and Inhibition Studies

Cytochrome P450 enzymes are a major family of enzymes responsible for drug metabolism. nih.govresearchgate.net It is important to identify which specific CYP isozymes (e.g., CYP3A4, CYP2D6) are responsible for metabolizing a new chemical entity. nih.gov Additionally, studies are conducted to determine if the compound inhibits or induces the activity of these enzymes, which could lead to drug-drug interactions. fda.govnih.gov

Transporter Interaction Studies (e.g., P-glycoprotein, OATP)

Drug transporters, such as P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATPs), play a critical role in the absorption and disposition of many drugs. nih.gov In vitro assays are used to assess whether a compound is a substrate or an inhibitor of key uptake and efflux transporters, as this can impact its bioavailability, tissue distribution, and potential for drug interactions. nih.gov

In Vivo Disposition Studies in Preclinical Animal Models

Following in vitro characterization, pharmacokinetic studies are conducted in animal models (e.g., rodents, non-rodents) to understand how the compound behaves in a whole organism. These studies involve administering the compound and collecting blood and other biological samples over time to measure its concentration. Key parameters such as clearance, volume of distribution, half-life, and bioavailability are determined from this data. While no specific in vivo data for N-cyclopropyl-3-phenylthiopropanamide has been reported, such studies are a critical step in preclinical development. nih.gov

Tissue Distribution and Volume of Distribution in Animal Models

There is no available information from preclinical studies detailing the tissue distribution patterns or the volume of distribution (Vd) of this compound in animal models. Consequently, it is unknown which tissues the compound may preferentially accumulate in or how widely it distributes throughout the body.

Metabolite Identification and Profiling in Animal Biomatrices

Specific data on the metabolic fate of this compound is not available. No studies have been published that identify or profile the metabolites of this compound in animal biomatrices such as plasma, urine, or feces. The metabolic pathways and the enzymes responsible for its biotransformation remain uncharacterized.

Excretion Pathways and Mass Balance Studies in Animal Models

Information regarding the elimination of this compound from the body is not documented. There are no published mass balance studies to determine the primary routes and rates of excretion (e.g., renal, biliary) in any animal model.

Inter-Species Scaling and Translational Considerations for Preclinical Data

Due to the absence of preclinical pharmacokinetic data for this compound in any animal species, it is not feasible to perform inter-species scaling or to discuss translational considerations for predicting its pharmacokinetic properties in humans.

Preclinical Pharmacodynamics and in Vivo Mechanistic Research in Animal Models

Mechanistic Investigations of Compound Effects in Animal Systems

Without primary research or review articles discussing N-cyclopropyl-3-phenylthiopropanamide, any attempt to populate these sections would be speculative and would not adhere to the required standards of accuracy and evidence-based reporting.

Similarly, the creation of data tables with detailed research findings is not feasible due to the lack of available data.

Table of Mentioned Compounds

Dose-Response Characterization for Pharmacological Endpoints in Animal Models

No studies were identified that characterized the dose-response relationship of this compound for any pharmacological endpoints in animal models. Consequently, data tables illustrating such relationships cannot be provided.

Pathway Analysis in Tissues from Treated Animals

There is no available research detailing pathway analysis in tissues from animals treated with this compound. Investigations into the molecular pathways modulated by this compound in vivo have not been published in the accessible scientific literature.

Proof-of-Concept Studies for Biological Activity in Preclinical Disease Models (Focus on Mechanism)

A thorough review of scientific literature revealed no proof-of-concept studies for this compound in any preclinical disease models. Therefore, its biological activity and mechanistic role in a disease context remain uninvestigated.

Advanced Analytical and Bioanalytical Methodologies for Research Applications

Development of High-Resolution Chromatographic and Spectroscopic Methods

High-resolution methods are fundamental for the accurate quantification and structural identification of N-cyclopropyl-3-phenylthiopropanamide and its potential metabolites.

A highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method would be the primary choice for the quantification of this compound in biological samples. Development would focus on optimizing chromatographic separation and mass spectrometric detection to achieve high throughput and accuracy.

Chromatographic separation would likely be achieved using a reverse-phase C18 column with gradient elution. nih.govmdpi.com The mobile phase would typically consist of an aqueous component with a pH modifier like formic acid to enhance protonation and a polar organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov

For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source would be employed. nih.govnih.gov The MRM transitions would be optimized by infusing a standard solution of this compound to determine the most stable and intense precursor and product ions.

Table 1: Example LC-MS/MS Method Parameters for this compound

ParameterExample Value
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System
Column C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition (Analyte) To be determined experimentally (e.g., m/z 222.1 → 135.1)
MRM Transition (IS) To be determined for a selected internal standard

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural identification of metabolites. Following in vitro or in vivo studies, potential metabolites of this compound would be isolated and concentrated. High-resolution ¹H NMR and ¹³C NMR spectra would be acquired.

Metabolic transformations could occur at several positions, such as hydroxylation of the phenyl ring, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone, or cleavage of the amide bond. The oxidative N-dealkylation of the cyclopropyl (B3062369) group is also a potential metabolic pathway, which could lead to ring-opening and the formation of metabolites like β-hydroxypropionic acid. nih.gov Comparing the NMR spectra of the parent compound with those of its metabolites would reveal these structural changes. For instance, the appearance of new signals in the aromatic region could suggest phenyl ring hydroxylation, while shifts in the signals corresponding to the cyclopropyl protons could indicate modification at the nitrogen. nih.gov

To understand the molecular basis of this compound's interaction with a putative protein target, X-ray crystallography would be employed. This technique can provide a high-resolution, three-dimensional structure of the compound bound within the active site of its target protein.

The process would involve co-crystallizing the purified target protein with this compound. Successful crystallization would be followed by diffraction data collection using an X-ray source. The resulting electron density map would allow for the precise modeling of the binding pose of the ligand, identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-stacking with specific amino acid residues in the binding pocket. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent analogs.

Bioanalytical Method Validation for Preclinical Sample Analysis

Before a bioanalytical method can be used for the analysis of preclinical study samples, it must undergo rigorous validation to ensure its reliability, as outlined by regulatory guidelines. nih.govscholarsresearchlibrary.com

The validation process confirms that the method is suitable for its intended purpose. bldpharm.comst-andrews.ac.uk

Specificity and Selectivity : The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix is paramount. st-andrews.ac.uk This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard. st-andrews.ac.uk

Sensitivity : The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. bldpharm.com For chromatographic assays, the signal-to-noise ratio at the LLOQ is typically required to be at least 10. bldpharm.com

Accuracy and Precision : Accuracy refers to how close the measured values are to the true value, while precision measures the closeness of repeated measurements. nih.gov These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) in at least three separate analytical runs. nih.gov Acceptance criteria are typically within ±15% (±20% at the LLOQ) of the nominal concentration for both accuracy and precision (expressed as the coefficient of variation, CV). nih.gov

Table 2: Example Acceptance Criteria for Bioanalytical Method Validation

ParameterConcentration LevelAcceptance Criteria
Accuracy LLOQWithin ±20% of nominal value
Low, Medium, High QCWithin ±15% of nominal value
Precision (%CV) LLOQ≤20%
Low, Medium, High QC≤15%
Calibration Curve All points≥75% of standards must be within ±15% (±20% for LLOQ) of nominal value

Stability : The chemical stability of this compound in the biological matrix must be evaluated under various conditions that mimic sample handling and storage. nih.gov This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen storage conditions. nih.gov The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.

Recovery : The efficiency of the extraction process is determined by the recovery experiment. This is assessed by comparing the analytical response of extracted samples to the response of unextracted standards representing 100% recovery. While high recovery is desirable, the most important aspect is that the recovery is consistent and reproducible across the concentration range.

Imaging Techniques for In Vivo Research Applications

In vivo imaging is a critical component of modern drug discovery and development, allowing for the non-invasive visualization and quantification of biochemical processes within a living organism. For a compound like this compound, these techniques would be invaluable for understanding its distribution, target engagement, and effects on physiological and pathological processes.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) for Distribution

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are highly sensitive nuclear imaging techniques that could be employed to study the pharmacokinetics and biodistribution of this compound. This would involve chemically modifying the compound to include a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Technetium-99m, Iodine-123) radioisotope.

A hypothetical PET or SPECT study would aim to:

Quantify the uptake and clearance of the radiolabeled compound in various organs and tissues over time.

Determine if the compound crosses the blood-brain barrier.

Visualize the accumulation of the compound at specific sites of action or pathology.

The data from such studies would typically be presented in tables summarizing the tissue distribution at different time points, expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Hypothetical PET/SPECT Biodistribution Data for Radiolabeled this compound (Note: The following table is for illustrative purposes only and is not based on actual experimental data.)

Organ 15 min (%ID/g) 60 min (%ID/g) 120 min (%ID/g)
Blood 2.5 1.0 0.5
Liver 15.0 25.0 20.0
Kidneys 10.0 8.0 5.0
Brain 0.1 0.1 0.1

Magnetic Resonance Imaging (MRI) for Functional and Anatomical Assessments

Magnetic Resonance Imaging (MRI) is a non-invasive imaging modality that provides high-resolution anatomical images and can also be used to assess physiological function. While MRI would not directly visualize this compound itself, it could be used to evaluate the compound's effects on the body.

For instance, if the compound were being investigated for neurological or anti-inflammatory effects, the following MRI techniques could be relevant:

Anatomical MRI: To detect any structural changes in tissues or organs resulting from the compound's activity.

Functional MRI (fMRI): To measure changes in blood flow in the brain, which could indicate the compound's influence on neuronal activity.

Diffusion MRI: To assess changes in tissue microstructure, which can be indicative of disease progression or response to treatment.

Research findings would be presented as comparative data between treated and untreated research models, with statistical analysis to determine the significance of any observed changes.

Microdialysis and In Vivo Sampling Techniques for Real-Time Monitoring in Research Models

Microdialysis is a minimally invasive sampling technique used to measure the concentration of unbound analytes in the extracellular fluid of tissues. In the context of this compound research, microdialysis could provide real-time data on the compound's concentration at its site of action.

A typical microdialysis study would involve:

Implanting a microdialysis probe into a specific tissue of interest (e.g., brain, muscle, tumor) in a research model.

Continuously perfusing the probe with a physiological solution and collecting the resulting dialysate.

Analyzing the dialysate samples using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to determine the concentration of this compound.

This technique would allow researchers to correlate the concentration of the compound at the target site with its pharmacological effects, providing crucial information for understanding its mechanism of action.

Table 2: Hypothetical Microdialysis Data for this compound in Brain Extracellular Fluid (Note: The following table is for illustrative purposes only and is not based on actual experimental data.)

Time (minutes) Concentration (ng/mL)
0-30 5.2
30-60 15.8
60-90 22.5
90-120 18.4

Computational Chemistry and in Silico Research

Quantum Mechanical Calculations for Electronic and Steric Properties

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and conformational stability. These calculations solve the Schrödinger equation for a given molecular system, providing detailed electronic and structural information.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of N-cyclopropyl-3-phenylthiopropanamide is crucial to identify its low-energy, and therefore most probable, conformations in a biological environment. The molecule possesses several rotatable bonds: the C-S bonds of the thioether linkage, the C-C bonds of the propanamide chain, and the N-C bond of the cyclopropyl (B3062369) group.

Studies on related N-cyclopropyl amides have revealed interesting conformational behaviors. Unlike many other secondary amides, N-cyclopropylacetamides can exhibit a significant population of the E-rotamer (cis) conformation around the carbonyl-nitrogen bond in nonpolar solvents. pnas.org Furthermore, the N-cyclopropyl bond often adopts an ortho conformation rather than the more common anti conformation. pnas.org

For this compound, QM calculations, typically using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-31G*), would be employed to systematically rotate the key dihedral angles. This process generates a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers.

Table 1: Representative Conformational Energy Profile for an N-cyclopropyl amide derivative. This table presents hypothetical data based on typical energy differences found in related molecules to illustrate the concept.

ConformerDihedral Angle (O=C-N-C)Relative Energy (kcal/mol)Population (%) at 298 K
Z-rotamer (trans)180°0.0085.5
E-rotamer (cis)1.2014.5

The energy landscape reveals the barriers to rotation between these conformers, providing insight into the molecule's flexibility and the likelihood of it adopting a specific bioactive conformation upon binding to a biological target.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The MEP is calculated from the QM electron density and represents the electrostatic force exerted by the molecule on a positive point charge at its surface.

For this compound, the MEP map would highlight specific regions of interest:

Negative Potential (Red/Yellow): These regions are electron-rich and act as hydrogen bond acceptors. They would be concentrated around the amide oxygen and, to a lesser extent, the sulfur atom and the pi-system of the phenyl ring.

Positive Potential (Blue): These regions are electron-poor and can act as hydrogen bond donors. The most prominent positive region would be associated with the amide hydrogen (N-H).

Neutral Potential (Green): These areas are typically hydrophobic, such as the cyclopropyl ring and the hydrocarbon portions of the molecule.

This map is instrumental in predicting how the molecule might orient itself within a protein's binding pocket, with negative potential regions aligning with hydrogen bond donors (like Lys or Arg residues) and positive regions aligning with hydrogen bond acceptors (like Asp or Glu residues).

Molecular Docking and Dynamics Simulations

While QM methods describe the intrinsic properties of the ligand, molecular docking and dynamics simulations are used to predict and analyze its interaction with a specific biological target, such as a protein receptor or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity.

In a hypothetical docking study of this compound, the compound would be docked into the active site of a target protein. The results would predict a binding mode, identifying key intermolecular interactions. For instance, the amide N-H group might form a crucial hydrogen bond with a backbone carbonyl or an acidic residue in the protein, while the amide carbonyl oxygen could interact with a hydrogen bond donor. The phenyl ring could engage in hydrophobic or pi-stacking interactions with aromatic residues like phenylalanine or tyrosine. The cyclopropyl group, being a rigid and lipophilic moiety, can enhance binding by fitting into small hydrophobic pockets, a property often exploited in drug design. nih.gov

Table 2: Hypothetical Docking Results for this compound against a Kinase Target. This table is for illustrative purposes and does not represent actual experimental data.

Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
-8.5Asp145Hydrogen Bond (with N-H)
Val78Hydrophobic Interaction (with cyclopropyl)
Phe143Pi-Pi Stacking (with phenyl ring)
Leu130Hydrophobic Interaction (with ethyl chain)

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms and molecules according to the laws of physics, MD can assess the stability of the predicted binding pose and reveal conformational changes in both the ligand and the protein upon binding.

An MD simulation of the this compound-protein complex, typically run for hundreds of nanoseconds, would provide valuable data. Key metrics for analysis include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions is monitored to see if it remains stable in the binding pocket or if it drifts away. A low and stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): The RMSF of protein residues can identify which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in the docking pose can be tracked throughout the simulation, confirming their importance for binding affinity.

These simulations can validate the initial docking results and provide a more accurate estimation of the binding free energy, offering a deeper understanding of the molecular recognition process.

De Novo Drug Design Approaches Based on this compound Scaffold

De novo drug design aims to create novel molecules with desired properties, often starting from a core molecular structure or "scaffold." arxiv.org The this compound structure represents a promising scaffold due to its combination of rigid (cyclopropyl, phenyl) and flexible (amide, thioether) elements, which can be systematically modified to optimize interactions with a target.

Computational approaches to de novo design using this scaffold could include:

Fragment Growing: Starting with the scaffold docked in a protein's active site, algorithms can "grow" new functional groups from specific attachment points (e.g., the phenyl ring) to occupy empty sub-pockets and form new favorable interactions.

Scaffold Hopping: The core amide or thioether components could be replaced with alternative chemical groups (bioisosteres) that maintain the key geometric and electronic features required for binding but may improve properties like synthetic accessibility or metabolic stability. arxiv.org

Library Enumeration: A virtual library of thousands of derivatives can be generated by computationally adding a wide range of substituents to the phenyl ring or modifying the cyclopropyl group. These virtual compounds can then be rapidly screened using high-throughput docking and other in silico filters to prioritize the most promising candidates for synthesis and testing.

By leveraging these computational strategies, the this compound scaffold can serve as a valuable starting point for the discovery of new and optimized bioactive molecules.

Fragment-Based Drug Design (FBDD) Strategies

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead identification that begins with screening small, low-complexity molecules, or "fragments," which typically adhere to the "Rule of Three" (e.g., molecular weight < 300 Da). These fragments are expected to bind to the target protein with low affinity, and their binding is detected using sensitive biophysical techniques. Once a fragment hit is identified and its binding mode is characterized, often by X-ray crystallography, it can be optimized and grown into a more potent lead compound. drugdiscoverychemistry.com

In the context of this compound, an FBDD approach would involve dissecting the molecule into its constituent fragments: the cyclopropyl group, the amide linkage, and the phenylthioether moiety. The cyclopropyl group, in particular, is a valuable fragment in drug discovery. nih.gov Its rigid, three-dimensional structure can provide favorable binding interactions and improve metabolic stability. nih.govresearchgate.net FBDD strategies might involve screening libraries of cyclopropane-containing fragments to identify initial hits that can be elaborated upon. nih.gov The phenylthioether portion could also serve as a starting point, with its potential for various interactions within a target's binding pocket. The goal is to build upon these initial, low-affinity fragment interactions to develop a high-affinity ligand.

Ligand-Based and Structure-Based De Novo Design

De novo design involves the computational creation of novel molecular structures with a high likelihood of binding to a specific biological target. nih.govacs.org This can be approached from two main perspectives:

Ligand-Based De Novo Design: This method is employed when the structure of the target is unknown, but a set of active ligands has been identified. The design process starts by generating a pharmacophore model, which represents the key steric and electronic features required for biological activity. cam.ac.uk New molecules are then constructed to match this pharmacophore. For this compound, if it were part of a series of active compounds, a pharmacophore could be developed defining the spatial arrangement of features like the cyclopropyl's hydrophobic character, the amide's hydrogen bond donor/acceptor capabilities, and the phenyl ring's aromatic interactions.

Structure-Based De Novo Design: When the three-dimensional structure of the target protein is available, new molecules can be designed directly within the binding site. nih.gov Algorithms place small molecular fragments (atoms or functional groups) into favorable positions within the pocket and then link them together to form a coherent molecule. A structure-based approach for a target of this compound would utilize the known topology of the active site to piece together fragments, potentially identifying the cyclopropyl amide or phenylthioether as optimal linkers or space-filling elements, ultimately leading to the design of novel inhibitors. acs.orgnih.gov

Virtual Screening and Lead Identification from Chemical Databases

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally.

Ligand-Based Virtual Screening (e.g., Shape-based, Fingerprint-based)

Ligand-based virtual screening (LBVS) relies on the principle of molecular similarity, which posits that structurally similar molecules are likely to have similar biological activities. eurofinsdiscovery.comnih.gov This approach is valuable when the 3D structure of the target is unknown.

Shape-based Screening: This method uses the 3D shape of a known active molecule, like this compound, as a template to search for other compounds in a database that have a similar shape. The idea is that molecules that fit the same space are likely to interact with the target in a similar manner.

Fingerprint-based Screening: This technique converts the 2D or 3D structure of a molecule into a "fingerprint," which is a binary string representing the presence or absence of various structural features. The fingerprint of the query molecule is then compared to the fingerprints of all molecules in a database to find those with the highest similarity. nih.gov For this compound, the fingerprint would encode features like the presence of a cyclopropyl ring, an amide bond, a sulfide linkage, and an aromatic ring.

A hypothetical ligand-based screening workflow could yield a ranked list of compounds based on their similarity to the query molecule.

Table 1: Illustrative Results of a Ligand-Based Virtual Screening This table presents hypothetical data for illustrative purposes.

Compound ID Similarity Score (Tanimoto) Shape Similarity Predicted Activity
ZINC123456 0.85 0.92 High
ZINC789012 0.82 0.88 Medium
ZINC345678 0.79 0.85 Medium

Structure-Based Virtual Screening (e.g., Docking-based)

Structure-based virtual screening (SBVS) requires the 3D structure of the target protein. nih.govbioinformaticsreview.com The most common SBVS method is molecular docking, which predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov Docking algorithms score the different binding poses based on factors like intermolecular interactions, desolvation energy, and conformational strain. mdpi.com

In a hypothetical docking-based screening for this compound, the compound would be docked into the active site of a target protein. The scoring function would evaluate how well the cyclopropyl group fits into hydrophobic pockets, the potential for the amide to form hydrogen bonds with backbone or side-chain residues, and the interactions of the phenylthioether moiety. nih.gov A large database of compounds would be screened in this manner to identify those with the best predicted binding affinities. acs.org

Table 2: Illustrative Results of a Structure-Based Virtual Screening This table presents hypothetical data for illustrative purposes.

Compound ID Docking Score (kcal/mol) Key Interactions Predicted
This compound (Query) -8.5 H-bond with Ser123, Hydrophobic interaction with Leu45
ZINC112233 -9.2 H-bond with Ser123, Pi-stacking with Phe67
ZINC445566 -8.8 H-bond with Asn125, Hydrophobic interaction with Leu45

Prediction of ADME Properties and Toxicity Profiles (In Silico) (Excluding Safety/Adverse Effect Clinical Data)

In silico models are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties of drug candidates at an early stage. nih.govpreprints.org These predictions help in prioritizing compounds with favorable pharmacokinetic and safety profiles. researchgate.netmdpi.com

Table 3: Hypothetical In Silico ADME/Tox Predictions for this compound This table presents hypothetical data for illustrative purposes based on general properties of its fragments.

Property Predicted Value Interpretation
Absorption
Human Intestinal Absorption High Likely well-absorbed from the gut.
P-glycoprotein Substrate No Low potential for active efflux from cells.
Distribution
BBB Permeation Yes May cross the blood-brain barrier.
Plasma Protein Binding ~90% High degree of binding to plasma proteins expected.
Metabolism
CYP2D6 Inhibitor Unlikely Low risk of drug-drug interactions via this pathway.
CYP3A4 Inhibitor Possible Potential for drug-drug interactions via this pathway.
Excretion
Total Clearance Low to Moderate Expected to have a reasonable half-life.
Toxicity
AMES Mutagenicity Negative Unlikely to be mutagenic.
hERG Inhibition Low Risk Low potential for cardiotoxicity.

These computational predictions provide a valuable, albeit preliminary, assessment of a compound's potential. They serve as a guide for further experimental validation and optimization, accelerating the journey from a chemical concept to a potential therapeutic agent. frontiersin.org

Patent Landscape and Early Discovery Research

An analysis of the patent landscape and early research mentions of N-cyclopropyl-3-phenylthiopropanamide provides critical insights into the intellectual property environment and the initial scientific interest in this compound.

Freedom-to-Operate Analysis for Research and Development

The relatively open patent landscape for this compound suggests a favorable freedom-to-operate (FTO) environment for research and development purposes. The absence of specific, narrow patents claiming this compound reduces the immediate risk of infringement for academic and early-stage commercial research. However, a comprehensive FTO analysis would necessitate a detailed examination of broader patents that may claim the core scaffold or its use in specific therapeutic areas. As research progresses towards commercialization, a more in-depth FTO analysis, including a review of pending patent applications, would be crucial.

Overview of Early-Stage Discovery Research Mentions

The primary mention of this compound in early-stage discovery research comes from a high-throughput screening campaign aimed at identifying inhibitors of the bacterial Type III Secretion System (T3SS).

Contributions to Broader Chemical or Biological Programs

This compound was identified as a hit in a high-throughput screen of the ApexScreen chemical library from TimTec. nih.gov This finding contributes to the broader effort of identifying novel chemical scaffolds that can modulate the activity of the T3SS. The identification of this compound adds to the growing library of small molecules that show potential as anti-virulence agents.

Linkages to Specific Target Classes or Disease Areas

The discovery of this compound as a potential T3SS inhibitor directly links it to the target class of bacterial secretion systems and the disease area of infections caused by Gram-negative bacteria. nih.gov The T3SS is a critical virulence factor for a number of significant human pathogens, including species of Salmonella, Shigella, Escherichia, and Pseudomonas. nih.gov By inhibiting the T3SS, this compound could potentially disarm these bacteria, rendering them less capable of causing disease and more susceptible to the host's immune response. This anti-virulence approach is an attractive alternative to traditional antibiotics as it may exert less selective pressure for the development of drug resistance. nih.gov

Collaboration Opportunities and Open Science Initiatives

The development of new antibacterial agents, particularly those with novel mechanisms of action like T3SS inhibitors, is an area of significant global health interest and is ripe for collaborative efforts.

Several open science initiatives and collaborative platforms exist to facilitate the advancement of promising antibacterial compounds. The Shared Platform for Antibiotic Research and Knowledge (SPARK), a project initiated by The Pew Charitable Trusts, provides a publicly accessible database for scientists to share data and insights on Gram-negative bacteria permeability. nih.govacs.orgco-add.orgamr-insights.eu Similarly, the Community for Open Antimicrobial Drug Discovery (CO-ADD) offers free screening of compounds for antimicrobial activity, fostering a collaborative environment for academic and research institutions. co-add.org

Furthermore, public-private partnerships and inter-agency collaborations, such as the Antibacterial Resistance Leadership Group (ARLG) Innovations Task Force, are actively working to improve the clinical trial pipeline for new antibacterial drugs. oup.com For a compound like this compound, these platforms and organizations could provide invaluable resources for further characterization, optimization, and development. Engaging with such initiatives could accelerate the research process and increase the likelihood of translating this early-stage discovery into a viable therapeutic candidate.

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-cyclopropyl-3-phenylthiopropanamide to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of reaction conditions, including temperature, solvent selection (e.g., anhydrous THF or DMF), and stoichiometric ratios of reagents. Multi-step reactions often employ organolithium reagents for coupling and protecting groups (e.g., Boc or Fmoc) to ensure regioselectivity . Purification via column chromatography or recrystallization is essential, with yields monitored using thin-layer chromatography (TLC) . Scalable methods, such as continuous flow reactors, can enhance reproducibility and reduce side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Structural validation relies on ¹H/¹³C NMR spectroscopy to confirm proton environments and carbon frameworks, particularly the cyclopropyl and phenylthio moieties. High-resolution mass spectrometry (HRMS) provides exact mass verification. X-ray crystallography may resolve stereochemical ambiguities, while IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) . Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are common impurities or byproducts observed during the synthesis of this compound, and how are they addressed?

  • Methodological Answer: Major impurities include incomplete cyclopropane ring formation or oxidation of the thioether group. Byproducts arise from side reactions at the amide nitrogen or undesired coupling at the phenyl ring. Mitigation strategies:
  • Use anhydrous conditions and inert atmospheres to prevent oxidation .
  • Employ scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .
  • Optimize reaction quenching protocols (e.g., slow addition to ice-cold water) to minimize degradation .

Advanced Research Questions

Q. How does the electronic configuration of the cyclopropyl group influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer: The cyclopropyl ring’s angle strain increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack. Density functional theory (DFT) calculations can map electron density distributions, while kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) quantify reactivity. For example, reactions with Grignard reagents (e.g., MeMgBr) at the amide carbonyl may proceed via a tetrahedral intermediate, with stereoelectronic effects directing regioselectivity .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to biological targets like enzyme active sites?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-target interactions. Key steps:
  • Generate 3D conformers of the compound using software like Open Babel.
  • Dock into crystallographic structures of target proteins (e.g., kinases or GPCRs) to assess binding poses.
  • Calculate binding free energies via MM-PBSA/GBSA methods. Experimental validation using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) provides complementary data .

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer: Discrepancies may arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). Systematic approaches include:
  • Replicating assays under standardized conditions (e.g., fixed DMSO concentrations ≤0.1%).
  • Using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
  • Analyzing structure-activity relationships (SAR) to isolate critical functional groups. For instance, replacing the phenylthio group with a sulfone moiety could clarify its role in potency .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Structural Characterization

TechniqueApplicationExample Parameters
¹H NMR Confirm proton environments400 MHz, CDCl₃, δ 1.2–1.5 ppm (cyclopropyl protons)
HRMS Verify molecular formulaESI+, m/z calculated for C₁₄H₁₇NOS: 259.1032
X-ray Crystallography Resolve stereochemistryResolution: 0.84 Å, R-factor: 0.05

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Oxidation of thioetherAdd antioxidants (e.g., BHT)
Low cyclopropane yieldUse slow addition of CH₂N₂
Amide racemizationEmploy chiral auxiliaries (e.g., Evans’ oxazolidinones)

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